molecular formula C18H13F3N2O2 B2510272 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034497-72-6

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No. B2510272
CAS RN: 2034497-72-6
M. Wt: 346.309
InChI Key: ROHNAJSDMDTFKT-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide, also known as Furan-3-yl-Pyridin-3-yl-Methyl-Benzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis of Imatinib Mesylate and Related Substances

This study developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate (IM) and related compounds, including NDI and CPB, which are structurally related to N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide. The method emphasizes quality control and offers a promising approach for analyzing such compounds, underscoring its utility in pharmaceutical analysis Lei Ye et al., 2012.

Bioisosteres of 5-HT 1F Receptor Agonists

Research on substituted furo[3,2-b]pyridines explored their potential as bioisosteres for 5-HT(1F) receptor agonists, which are relevant for treating acute migraines. The study identified compounds with significant 5-HT(1F) receptor affinity, indicating the therapeutic potential of furan-pyridine derivatives B. M. Mathes et al., 2004.

Histone Deacetylase Inhibitor

MGCD0103, a compound sharing a structural motif with this compound, was identified as a potent, orally bioavailable histone deacetylase (HDAC) inhibitor. This compound exhibits significant antitumor activity, highlighting the relevance of furan-pyridine derivatives in oncology Nancy Z. Zhou et al., 2008.

Synthesis and Transformations of Furan-Thiazoloquinoline

The synthesis and subsequent transformations of N-(quinolin-6-yl)furan-2-carbothioamide into 2-(furan-2-yl)thiazolo[5,4-f]quinoline demonstrate the chemical versatility of furan derivatives. This research showcases the potential for creating diverse heterocyclic compounds with pharmaceutical applications M. M. El’chaninov & А. Aleksandrov, 2017.

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

The metabolism study of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provides insights into the biotransformation of compounds similar to this compound. Understanding these metabolic pathways is crucial for drug development and optimization Aishen Gong et al., 2010.

properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)16-4-2-1-3-15(16)17(24)23-9-12-7-14(10-22-8-12)13-5-6-25-11-13/h1-8,10-11H,9H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHNAJSDMDTFKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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